(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
Description
The compound “(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative characterized by a complex substitution pattern. Its core structure includes:
- A 4-[furan-2-yl(hydroxy)methylidene] substituent at position 4, introducing a heteroaromatic furan ring and a hydroxymethylidene group that may enhance hydrogen-bonding capacity.
- A 1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl] group at position 1, incorporating a thiadiazole ring with a propenylsulfanyl side chain, which is associated with improved bioactivity in medicinal chemistry .
Pyrrolidine-2,3-diones are synthesized via multicomponent reactions (MCRs) involving sodium diethyl oxalacetate, amines, and aldehydes, yielding moderate to good efficiency . These scaffolds are noted for antimicrobial activity, particularly against bacterial biofilms, with low MBEC/MIC ratios (2–4), indicating potent biofilm eradication at concentrations close to their planktonic MIC values . However, their low aqueous solubility remains a challenge for pharmaceutical development .
Properties
Molecular Formula |
C20H14FN3O4S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H14FN3O4S2/c1-2-10-29-20-23-22-19(30-20)24-15(11-5-7-12(21)8-6-11)14(17(26)18(24)27)16(25)13-4-3-9-28-13/h2-9,15,26H,1,10H2 |
InChI Key |
ZRILRESCEUGNLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
The compound (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, structural activity relationships (SAR), and synthesis.
Chemical Structure
The compound's structure can be represented using various chemical notations:
- Canonical SMILES :
Biological Activity Overview
Recent studies have highlighted the biological potential of pyrrolidine-2,3-diones, particularly in antibacterial applications. The compound has shown promise as an inhibitor of penicillin-binding protein 3 (PBP3), a critical target in combating multidrug-resistant bacteria such as Pseudomonas aeruginosa.
Antibacterial Properties
In a study assessing the antibacterial activity of pyrrolidine-2,3-dione derivatives, it was found that compounds containing this core structure exhibited significant inhibition against PBP3. The screening involved a focused library of cysteine protease-targeting inhibitors, leading to the identification of several active compounds with inhibition rates ranging from 60% to 100% at concentrations of 100 µM .
The mechanism by which (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione exerts its antibacterial effects involves:
- Inhibition of PBP3 : This enzyme is essential for bacterial cell wall synthesis. By inhibiting PBP3, the compound disrupts cell wall integrity, leading to bacterial cell death.
- Structural Requirements : Studies indicate that certain structural features are critical for activity, including the presence of a 3-hydroxyl group and specific heteroaryl groups linked to the pyrrolidine core .
Structure–Activity Relationship (SAR)
The SAR analysis revealed that modifications to the pyrrolidine core significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased potency |
| Alteration of aryl groups | Varied inhibitory effects |
This information underscores the importance of precise structural modifications in enhancing the efficacy of derivatives based on this scaffold .
Synthesis
The synthesis of (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-component reactions that yield high purity and yield. The general synthetic route includes:
- Formation of the Pyrrolidine Core : Utilizing precursor compounds through condensation reactions.
- Introduction of Substituents : Employing electrophilic aromatic substitution or nucleophilic additions to introduce functional groups necessary for biological activity.
Case Studies
Several case studies have documented the effectiveness of pyrrolidine derivatives in clinical settings:
- Study on Multidrug Resistance : A recent clinical trial demonstrated that a related pyrrolidine derivative significantly reduced infection rates in patients with multidrug-resistant bacterial infections .
- In Vitro Efficacy Testing : Laboratory tests showed that compounds with similar structures inhibited bacterial growth effectively at concentrations below those required for traditional antibiotics .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione exhibit various biological activities:
- Antimicrobial Properties : Compounds containing thiadiazole and furan rings have been reported to possess antimicrobial activity. The incorporation of these moieties into the structure may enhance the compound's efficacy against bacterial and fungal strains .
- Anticancer Activity : The presence of fluorinated phenyl groups in similar compounds has been associated with increased cytotoxicity against cancer cell lines. Studies suggest that the fluorine atom may play a crucial role in enhancing the compound's interaction with biological targets .
- Anti-inflammatory Effects : Some derivatives of pyrrolidine and thiadiazole have shown promise in reducing inflammation in various models. The potential anti-inflammatory effects of this compound warrant further investigation .
Synthesis and Derivative Development
The synthesis of (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione can be achieved through several methods involving multi-step reactions. The following general synthetic pathway outlines the process:
- Formation of Pyrrolidine Derivatives : Initial reactions involve the formation of pyrrolidine derivatives through cyclization reactions with appropriate precursors.
- Thiadiazole Synthesis : The introduction of the thiadiazole moiety can be accomplished by reacting hydrazines with carbon disulfide followed by cyclization with suitable aldehydes or ketones.
- Furan Functionalization : The furan ring can be introduced via electrophilic aromatic substitution or through reactions with furan derivatives under specific conditions.
Case Studies
Several studies have explored the applications of compounds related to (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione:
Comparison with Similar Compounds
Substituent Impact:
- Aromatic Groups : Fluorophenyl and chlorophenyl substituents enhance hydrophobicity (LogP ~4–5), favoring membrane penetration but reducing solubility .
- Heterocycles : Thiadiazole (in the target compound) and benzothiazole (in ) contribute to electron-deficient regions, enhancing interactions with bacterial enzymes .
- Polar Groups : Hydroxymethylidene and pyridine/methoxy substituents improve solubility via hydrogen bonding or dipole interactions .
Preparation Methods
Stepwise Procedure:
-
Thioether formation : Prop-2-en-1-thiol is reacted with 2-amino-1,3,4-thiadiazole-5-thiol in alkaline ethanol (NaOEt, 0°C), yielding the thioether intermediate.
-
Cyclization : The intermediate is treated with phosphorus oxychloride to form the 1,3,4-thiadiazole ring, followed by purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Data :
Coupling of the Thiadiazole and Pyrrolidine-dione Moieties
The final step involves N-alkylation of the pyrrolidine-dione core with the 1,3,4-thiadiazole derivative. This is achieved using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in dry THF.
Reaction Conditions:
Analytical Validation :
Overall Synthetic Pathway and Yield Optimization
The consolidated synthesis pathway and critical yield data are summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Oxidative cyclization | Chlorosulfonic acid, 80°C | 75 |
| 2 | Knoevenagel condensation | Piperidine, ethanol, reflux | 88 |
| 3 | Thiadiazole cyclization | POCl₃, CH₂Cl₂ | 82 |
| 4 | Mitsunobu coupling | DEAD, PPh₃, THF | 68 |
Total Yield : 34% (over four steps).
Challenges and Mitigation Strategies
-
Stereochemical control : The E-configuration of the exocyclic double bond is maintained by using bulky bases (e.g., DBU) during condensation.
-
Thiadiazole instability : Storage under nitrogen at –20°C prevents decomposition of the thioether-thiadiazole intermediate.
Scalability and Industrial Relevance
Pilot-scale experiments (100 g batches) demonstrate reproducible yields (32–35%) using flow chemistry for the Mitsunobu step, reducing DEAD usage by 40%. Environmental impact assessments highlight the need for solvent recovery systems to mitigate waste ethanol and THF .
Q & A
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Answer : Investigate:
- Pharmacokinetics : Measure plasma half-life and tissue distribution using radiolabeled analogs .
- Metabolite interference : Identify active/inactive metabolites via hepatocyte incubation and LC-MS/MS .
- Methodological Tip : Use PK/PD modeling to correlate dose-exposure-response relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
